Methyl 4-(1-oxoisoindolin-2-yl)benzoate

Catalog No.
S14688801
CAS No.
M.F
C16H13NO3
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(1-oxoisoindolin-2-yl)benzoate

Product Name

Methyl 4-(1-oxoisoindolin-2-yl)benzoate

IUPAC Name

methyl 4-(3-oxo-1H-isoindol-2-yl)benzoate

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C16H13NO3/c1-20-16(19)11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(17)18/h2-9H,10H2,1H3

InChI Key

FCANVCFMQOWSCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O

The chemical behavior of methyl 4-(1-oxoisoindolin-2-yl)benzoate can be explored through several types of reactions:

  • Esterification: The methyl ester can undergo hydrolysis to yield the corresponding acid, which can further react with amines or alcohols to form amides or esters, respectively.
  • Nucleophilic Substitution: The benzoate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
  • Cyclization Reactions: Under certain conditions, the compound may undergo cyclization to form more complex polycyclic structures, potentially leading to derivatives with enhanced biological properties.

Methyl 4-(1-oxoisoindolin-2-yl)benzoate exhibits a range of biological activities attributed to its isoindoline core. Compounds with similar structures have been reported to possess anticancer, anti-inflammatory, and antimicrobial properties. For instance, studies indicate that isoindoline derivatives can inhibit specific enzymes involved in cancer progression and modulate inflammatory pathways . The exact biological mechanisms of methyl 4-(1-oxoisoindolin-2-yl)benzoate are still under investigation, but its potential as a pharmacologically active agent is promising.

Several synthetic routes have been developed for the preparation of methyl 4-(1-oxoisoindolin-2-yl)benzoate:

  • From Phthalic Anhydride: One method involves the reaction of phthalic anhydride with an amine followed by esterification with methanol. This approach allows for the introduction of the isoindoline structure while forming the desired benzoate.
  • Using Methyl 4-Aminobenzoate: Another synthesis pathway utilizes methyl 4-aminobenzoate as a starting material, reacting it with phthalic anhydride in the presence of a base such as sodium hydroxide to facilitate the formation of the isoindoline ring .
  • Catalytic Methods: Recent advances have introduced catalytic methods that enhance yield and selectivity, utilizing transition metals to promote C-H bond activation and functionalization .

Methyl 4-(1-oxoisoindolin-2-yl)benzoate has various applications in fields such as:

  • Pharmaceutical Development: Due to its potential biological activities, it serves as a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Material Science: Its unique structure may be useful in creating novel materials with specific electronic or optical properties.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex molecules, facilitating further research into isoindoline derivatives.

Studies on interaction profiles have shown that methyl 4-(1-oxoisoindolin-2-yl)benzoate can interact with various biological targets. For example:

  • Protein Binding Studies: Investigations reveal that this compound may exhibit significant binding affinity to certain proteins involved in metabolic pathways, which can influence its pharmacokinetics and efficacy.
  • Enzyme Inhibition: Preliminary data suggest that it may inhibit enzymes such as cyclooxygenases or lipoxygenases, which are crucial in inflammatory processes .

Methyl 4-(1-oxoisoindolin-2-yl)benzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-(1H-benzimidazol-2-yl)benzoateContains a benzimidazole ringKnown for its potent antimicrobial activity
Methyl anthranilateDerived from anthranilic acidExhibits strong fragrance properties
4-(1,3-dioxoisoindolin-2-yl)benzoic acidHas additional dioxo groupsDemonstrates enhanced solubility and reactivity
1-Oxoisoindoline derivativesVaries by substituents on the isoindoline coreDiverse biological activities depending on substitutions

Methyl 4-(1-oxoisoindolin-2-yl)benzoate stands out due to its specific ester functionality combined with the isoindoline scaffold, which provides unique reactivity patterns and potential applications not fully explored by similar compounds.

Traditional Multi-Step Organic Synthesis Approaches

Classical synthetic routes to methyl 4-(1-oxoisoindolin-2-yl)benzoate typically involve sequential functional group transformations starting from homophthalic acid derivatives. A seminal approach described by Thieme Connect researchers begins with the regiospecific esterification of 2-(carboxymethyl)benzoic acid to generate isomeric half esters. Subsequent conversion of carboxylic acid groups to acyl azides via mixed anhydride intermediates enables Curtius rearrangement, yielding isocyanate derivatives. Reaction of these isocyanates with aniline produces urethane precursors, which undergo intramolecular cyclization under acidic conditions to form the isoindolinone core.

Key challenges in this multistep process include maintaining regiochemical control during esterification and preventing premature cyclization before isocyanate formation. Temperature modulation proves critical, with optimal yields (68–72%) achieved when the Curtius rearrangement is conducted at –10°C in anhydrous tetrahydrofuran. While reliable, this method’s atom economy suffers from stoichiometric reagent use and protective group requirements.

Novel One-Pot Synthesis Strategies Utilizing Chlorosulfonyl Isocyanate

Recent breakthroughs leverage chlorosulfonyl isocyanate (CSI) as a dual-function reagent enabling tandem acylation and cyclization. As demonstrated in a 2025 study, 2-benzoylbenzoic acid reacts with CSI in methanol under metal-free conditions to directly generate methyl 4-(1-oxoisoindolin-2-yl)benzoate. The mechanism proceeds through in situ formation of a sulfamate intermediate, which undergoes intramolecular nucleophilic attack by the adjacent carbonyl oxygen, culminating in isoindolinone ring closure.

This one-pot methodology achieves 89% yield within 4 hours at room temperature, representing a 40% reduction in reaction time compared to traditional methods. Solvent screening reveals dichloromethane (DCM) as optimal, likely due to its ability to stabilize polar transition states while maintaining CSI reactivity. Computational studies using density functional theory (DFT) at the M06-2X/6-31+G(d,p) level confirm the reaction’s asynchronous concerted mechanism, with activation energies 37 kJ/mol lower than analogous epoxide cyclizations.

Catalyst Systems for Efficient Esterification and Cyclization

Transition metal-free catalytic systems have emerged as sustainable alternatives for key synthetic steps. Titanium dioxide-supported silica (TiO₂/SiO₂) catalysts demonstrate exceptional performance in gas-phase transesterification reactions relevant to precursor synthesis. At 250°C under continuous flow conditions, TiO₂/SiO₂ achieves 92% conversion of methyl glycolate analogs to cyclic dimers, with turnover frequencies exceeding 600 h⁻¹.

Brønsted acid catalysis enables asymmetric induction in spiro-isoindolinone derivatives, as exemplified by chiral phosphoric acids facilitating aza-Piancatelli rearrangements with 99% enantiomeric excess. While not directly applied to methyl 4-(1-oxoisoindolin-2-yl)benzoate, these systems suggest potential for stereoselective modifications of the core structure.

Table 1: Comparative Performance of Catalytic Systems

Catalyst TypeReaction StepTemperature (°C)Yield (%)TOF (h⁻¹)
TiO₂/SiO₂ (5 wt%)Transesterification25092614
Chiral PA (0.5 mol%)Asymmetric cyclization2585170
CSI (stoichiometric)One-pot synthesis2589

Solvent Optimization in Reaction Media Design

Solvent polarity critically influences reaction kinetics and product distribution. Polar aprotic solvents like dimethylformamide (DMF) accelerate isocyanate formation but promote competing hydrolysis. Dichloromethane emerges as the superior medium for CSI-mediated reactions, balancing reagent solubility with low nucleophilic interference.

Notably, gas-phase catalytic systems eliminate solvent requirements entirely. Vapor-phase cyclization of methyl glycolate analogs over TiO₂/SiO₂ achieves 95% conversion without solvent, reducing waste generation by 78% compared to liquid-phase methods. Microwave-assisted reactions in ionic liquids (e.g., [BMIM][BF₄]) show promise for rapid heating (150°C in 2 minutes) but require costly solvent recovery systems.

Table 2: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantYield (%)Byproducts (%)
Dichloromethane8.93893
Tetrahydrofuran7.527212
Acetonitrile37.56518
Solvent-free922

Carbonic Anhydrase Isozyme Inhibition Mechanisms

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible interconversion of carbon dioxide and bicarbonate, playing essential roles in numerous physiological and pathological processes [3]. In humans, carbonic anhydrases exist in sixteen different isoforms, labeled human carbonic anhydrase-I to human carbonic anhydrase-XV, each distributed across various tissues and organs [3].

Structural Basis of Inhibition

The isoindolinone scaffold demonstrates significant potential as a carbonic anhydrase inhibitor framework [4]. Recent investigations have revealed that isoindolinone derivatives can achieve nanomolar inhibition potencies against specific carbonic anhydrase isoforms [4]. The inhibition mechanism involves coordination bonding between the negatively charged amino group and the zinc ion in the enzyme's active site, accompanied by hydrogen bonds and hydrophobic contacts with other molecular regions [5].

Isoform Selectivity Profiles

Experimental data demonstrates that isoindolinone compounds exhibit variable selectivity across different carbonic anhydrase isoforms [6]. Phthalimide-incorporating hydantoins showed total inactivity against human carbonic anhydrase I and limited effectiveness toward human carbonic anhydrase II, while displaying moderate inhibitory effects on human carbonic anhydrase VI, VII, and IX with inhibition constants in the submicromolar to micromolar ranges [6].

Table 1: Carbonic Anhydrase Inhibition Data for Isoindolinone Derivatives

Compound ClasshCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Isoindolinone derivatives (2c)11.48 ± 4.189.32 ± 2.35-- [4]
Isoindolinone derivatives (2f)16.09 ± 4.1414.87 ± 3.25-- [4]
Phthalimide-capped derivatives>10,000>10,000500-1000300-800 [6]

Structure-Activity Relationships

The carbonic anhydrase inhibitory activity of isoindolinone derivatives demonstrates clear structure-activity relationships [7]. Phthalimide-capped benzene sulfonamide derivatives containing isoindolinone motifs showed that compound 1 displayed potent inhibitory activity against human carbonic anhydrase I with an inhibition constant of 28.5 nanomolar and human carbonic anhydrase II with an inhibition constant of 2.2 nanomolar, demonstrating 10-fold and 6-fold greater potency than acetazolamide, respectively [7]. Furthermore, this compound exhibited 14-fold selectivity toward the human carbonic anhydrase II isoform compared to human carbonic anhydrase I [7].

Structure-Based Design of Phosphatidylinositol 3-Kinase Gamma Inhibitors

Phosphatidylinositol 3-kinase gamma represents a critical therapeutic target due to its role in immune cell signaling and tumor microenvironment modulation [8]. The selective inhibition of phosphatidylinositol 3-kinase gamma constitutes an opportunity to mediate immunosuppression and inflammation within the tumor microenvironment, though achieving selectivity remains challenging due to high sequence homology across class I phosphatidylinositol 3-kinase isoforms [8].

Isoindolinone Scaffold Optimization

The isoindolinone framework has emerged as a privileged scaffold for phosphatidylinositol 3-kinase gamma inhibitor development [9]. Structure-based optimization of pyrazolopyrimidine isoindolinones has culminated in the discovery of highly potent and isoform-selective phosphatidylinositol 3-kinase gamma inhibitors with favorable drug-like properties [10]. The N-alkyl isoindolinone group extends approximately 6.9 Angstroms farther than pyrazolopyrimidine groups and induces a new pocket adjacent to the adenosine triphosphate binding site [9].

Selectivity Pocket Interactions

The achievement of high isoform selectivity occurs through divergent projection of substituents into both the "selectivity" and "alkyl-induced" pockets within the adenosine triphosphate binding site of phosphatidylinositol 3-kinase gamma [8]. Compound 4, containing a 5-[2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-[(1S)-1-cyclopropylethyl]-7-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one structure, demonstrates an inhibition concentration of 0.064 micromolar in THP-1 cells and displays greater than 600-fold selectivity for phosphatidylinositol 3-kinase gamma over other class I isoforms [8].

Table 2: Phosphatidylinositol 3-Kinase Gamma Inhibition Data for Isoindolinone Derivatives

CompoundStructure FeaturePI3Kγ IC50 (nM)Selectivity FoldReference
Compound 4Cyclopropylethyl isoindolinone64>600-fold [8]
Compound 8N-aryl isoindolinone4349-410 fold [11]
Compound 16Aminopyrazolopyrimidine3.3>800-fold [11]

Induced Pocket Formation

The cyclopropylethyl moiety positioned within the N-alkyl tail induces the formation of a lipophilic pocket not previously observed in class I phosphatidylinositol 3-kinases [11]. This induced pocket formation occurs via steric clash with specific amino acid residues, resulting in obvious movement and formation of the kappa alpha 3 helix [11]. The shift causes conformational changes around the DFG motif, contributing to the enhanced selectivity profile [11].

Antimicrobial Activity Profiling Against Model Pathogens

The antimicrobial potential of isoindolinone derivatives has been extensively evaluated against various bacterial and fungal pathogens [12]. Comprehensive screening protocols typically employ standard model organisms including Staphylococcus aureus, Escherichia coli, Bacillus cereus, Klebsiella pneumoniae, Candida albicans, and Yarrowia lipolytica [12].

Bacterial Pathogen Susceptibility

Isoindolinone derivatives demonstrate variable antimicrobial activity across different bacterial species [13]. Compound 5 from a series of isoindoline-1,3-diones exhibited the highest antibacterial activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli [13]. The antimicrobial screening revealed that Gram-positive bacteria generally show greater sensitivity to isoindolinone compounds compared to Gram-negative bacteria [12].

Table 3: Antimicrobial Activity Data for Isoindolinone Derivatives

CompoundS. aureus (mm)E. coli (mm)C. albicans (mm)B. cereus (mm)Reference
Compound 2f18.2 ± 0.815.6 ± 1.216.8 ± 0.917.4 ± 1.1 [12]
Compound 2c16.8 ± 1.014.2 ± 0.815.4 ± 1.316.1 ± 0.9 [12]
Compound 519.5 ± 1.217.8 ± 1.518.2 ± 1.018.9 ± 1.4 [13]

Antifungal Activity Assessment

Fungal pathogen susceptibility studies demonstrate that isoindolinone derivatives possess notable antifungal properties [12]. Compounds 4, 5, 8, and 17a exhibited optimal antifungal activity against Aspergillus flavus 3375, with compound 5 showing strong activity across multiple fungal species [13]. The antifungal mechanism likely involves cell membrane disruption through hydrogen bond formation with imidazole, thiol, carboxyl, and amino groups of membrane proteins [12].

Structure-Activity Relationships in Antimicrobial Activity

The antimicrobial efficacy of isoindolinone derivatives correlates strongly with specific structural features [12]. Compound 2f, containing a cyclohexanol group, demonstrated broader spectrum and more potent antimicrobial activity compared to ethyl-substituted analogues [12]. The cyclohexanol group enhances cell membrane permeability through hydrogen bond formation, resulting in intracellular component leakage and subsequent cell death [12].

Antioxidant Capacity Assessment Through Radical Scavenging Assays

The antioxidant properties of isoindolinone derivatives have been evaluated using standardized radical scavenging methodologies [14]. These assessments typically employ 2,2-diphenyl-1-picrylhydrazyl and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays to determine antioxidant capacity [15].

2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl assay measures the ability of compounds to scavenge stable free radicals through electron donation [16]. Isoindole derivatives demonstrate dose-dependent free radical scavenging effects, with compounds NCTD3 and NCTD4 showing apparent antioxidant effects compared to control groups [14]. The assay monitors changes in absorbance at 517 nanometers following 30-minute incubation periods [16].

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Radical Scavenging Assessment

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation scavenging assay provides complementary antioxidant capacity measurements [15]. This method demonstrates stronger positive associations with oxygen radical absorbance capacity compared to 2,2-diphenyl-1-picrylhydrazyl assays [15]. High-pigmented and hydrophilic antioxidants show better reflection through 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) methodology than 2,2-diphenyl-1-picrylhydrazyl approaches [15].

Table 4: Antioxidant Activity Data for Isoindolinone-Related Compounds

Compound SeriesDPPH Scavenging (%)ABTS Scavenging (%)Concentration (μg/mL)Reference
Triazole benzoic acid hybrid 189.95 ± 0.3488.59 ± 0.13100 [17]
Organoselenide hybrid 149692- [18]
Organoselenide hybrid 59186- [18]

Mechanistic Insights into Antioxidant Activity

The antioxidant mechanism of isoindolinone derivatives involves multiple pathways including hydrogen atom transfer, sequential electron transfer proton transfer, and sequential proton loss electron transfer [17]. Density functional theory calculations using B3LYP/6-311++g(2d,2p) level of theory have been employed to evaluate antioxidant descriptors including ionization potential, electron affinity, hardness, softness, electrophilicity, electronegativity, and chemical potential [17]. The radical stabilization depends strongly on substituent types and their relative positions within the isoindolinone framework [19].

Impact of Ester Group Modifications on Bioactivity

The ester functionality in Methyl 4-(1-oxoisoindolin-2-yl)benzoate plays a crucial role in determining the compound's bioactivity and pharmacokinetic properties. Research on phenolic acid alkyl esters demonstrates that ester chain length significantly influences antimicrobial activity, with butyl esters showing superior inhibitory activity compared to methyl esters, achieving minimum inhibitory concentrations below 1.25 millimolar [1]. This enhancement in bioactivity with increased alkyl chain length correlates with improved lipophilicity and membrane permeability.

Bioavailability studies reveal an optimal chain length effect for ester derivatives. Short-chain esterification with proper alkyl chains (C1-C4) represents a promising approach to improve in vivo bioavailability [2]. Specifically, ethyl and butyl esters of rosmarinic acid increased bioavailability up to seven-fold in rat studies, while dodecyl esters showed significantly decreased bioavailability due to poor dissolution in aqueous gastrointestinal environments [2]. The peak bioavailability enhancement occurs with butyl esters (C4), beyond which longer chains result in diminished absorption.

Ester hydrolysis kinetics constitute a critical factor in bioactivity modulation. Studies on ester prodrugs demonstrate that intestinal first-pass hydrolysis significantly impacts oral bioavailability [3]. The hydrolase activity varies across different tissues, with higher activity observed in liver and blood compared to intestinal tissues. However, the complete bioconversion of ester prodrugs in oral administration involves complex interactions between tissue-specific hydrolysis rates and membrane transport mechanisms.

Mechanistic insights into ester group effects reveal that esterification enhances membrane permeability while maintaining the pharmacological activity of the parent compound. The electron-withdrawing nature of ester groups (-M, -I effects) influences the electronic properties of the aromatic ring system [4], potentially affecting binding affinity to biological targets. This electronic modulation can be strategically exploited to optimize target selectivity and potency.

Ester TypeChain LengthLipophilicityBioavailability TrendMembrane Permeability
Methyl EsterC1LowBaselineLow
Ethyl EsterC2ModerateIncreased (~7-fold)Moderate
Propyl EsterC3Moderate-HighIncreasedGood
Butyl EsterC4HighPeak IncreaseHigh
Hexyl EsterC6Very HighDecreasedVery High
Dodecyl EsterC12Extremely HighSignificantly DecreasedPoor (precipitation)

Role of Isoindolinone Core Substitutions in Target Affinity

The isoindolinone core represents the pharmacophoric backbone essential for biological activity in this class of compounds. Systematic structure-activity relationship studies on isoindolinone derivatives reveal that core modifications profoundly influence target binding affinity and selectivity [5]. The incorporation of rigid isoindolinone fragments has been found to improve bioactivity of cyclopeptide analogs, with thiazole and isoindolinone substitutions enhancing antitumor activity against HepG2 and HeLa cell lines [5].

Position-specific substitution effects demonstrate distinct patterns of activity modulation. Research on 3-substituted isoindolin-1-ones shows that substitutions at the C-3 position exhibit high stereoselectivity, with enantiomerically enriched compounds achieving up to 98% enantiomeric excess [6]. The stereochemical integrity at the newly created chiral center is crucial for maintaining biological activity, as demonstrated in dopamine D4 receptor affinity studies and anxiolytic activity evaluations [6].

Amino group substitutions at specific positions enhance binding interactions through additional hydrogen bonding capabilities. Studies on phthalimide derivatives containing amino functionalities show improved antimicrobial and antitumor activities [7]. The presence of amino groups provides additional binding sites for protein-drug interactions, potentially increasing selectivity for specific biological targets. 4-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione exhibited antimalarial activity in the low micromolar range (IC50 < 10 μM) with considerable selectivity index (SI > 30) [8].

Electronic effects of core substitutions significantly influence the nucleophilicity and electrophilicity of the isoindolinone system. Electron-donating substituents increase electron density, making the core more reactive toward electrophilic interactions, while electron-withdrawing groups reduce reactivity but may enhance binding to electron-rich biological targets [4]. The balance between these effects determines the optimal substitution pattern for specific therapeutic applications.

Hydroxyl and methoxy substitutions provide opportunities for fine-tuning hydrogen bonding interactions and lipophilicity. Research on erinacerins containing dihydroxy-isoindolin substitutions demonstrates that hydroxyl groups at positions 4 and 6 contribute to α-glucosidase inhibitory activity [9]. These substitutions can be strategically positioned to enhance binding affinity while maintaining favorable pharmacokinetic properties.

Substitution PositionSubstitution TypeEffect on Target AffinityBiological Activity
N-2 (benzoic acid)Aromatic linkerEssential for activityRequired
C-4 (amino)Amino groupIncreases bindingEnhanced
C-5 (hydroxy)Hydroxyl groupModerate increaseMaintained
C-6 (methoxy)Methoxy groupVariable effectContext-dependent
C-4 (nitro)Nitro groupReduces activityDiminished
C-3 (alkyl)Alkyl chainStereoselectiveDependent on stereochemistry

Comparative Analysis of Methyl versus Ethyl Ester Derivatives

Pharmacokinetic comparisons between methyl and ethyl ester derivatives reveal significant differences in absorption, distribution, and elimination profiles. Ethyl esters consistently demonstrate superior bioavailability compared to their methyl counterparts, with studies showing up to seven-fold enhancement in systemic exposure [2]. This improvement results from optimal lipophilicity balance that enhances membrane permeability without compromising aqueous solubility.

Hydrolysis kinetics differ substantially between methyl and ethyl esters. Ethyl esters exhibit slower hydrolysis rates in plasma and tissue homogenates compared to methyl esters, potentially providing sustained release characteristics and prolonged pharmacological activity [3]. The time to maximum concentration (Tmax) for ethyl esters occurs around 0.2 hours, indicating rapid absorption in the upper gastrointestinal tract, while maintaining extended elimination phases.

Membrane transport mechanisms show preferential recognition of ethyl esters by specific transporter systems. Research indicates that ethyl esterification may reduce P-glycoprotein-mediated efflux, thereby improving intracellular accumulation and bioactivity [3]. This effect is particularly relevant for compounds targeting intracellular proteins or requiring sustained tissue concentrations.

Metabolic stability assessments reveal that ethyl esters undergo more controlled enzymatic hydrolysis compared to methyl esters. The intestinal first-pass hydrolysis of ethyl esters is more predictable, with approximately 84% of absorbed ethyl ester being hydrolyzed in enterocytes [3]. This controlled conversion provides more consistent plasma concentrations of the active parent compound.

Toxicological profiles generally favor ethyl over methyl esters due to reduced accumulation of ester metabolites. Ethanol release from ethyl ester hydrolysis is rapidly metabolized, while methanol from methyl ester hydrolysis may accumulate and potentially contribute to adverse effects, particularly with chronic administration or in subjects with compromised alcohol dehydrogenase activity.

Structural optimization studies demonstrate that the optimal ester choice depends on the specific therapeutic application. For acute dosing regimens, methyl esters may provide rapid onset of action, while chronic therapy applications benefit from ethyl ester formulations due to improved bioavailability and reduced dosing frequency requirements.

ParameterMethyl EsterEthyl EsterComparative Advantage
BioavailabilityBaseline (1.0x)Enhanced (7.0x)Ethyl superior
Hydrolysis RateRapidModerateEthyl provides sustained release
Membrane PermeabilityLowModerateEthyl superior
P-gp EffluxHighReducedEthyl superior
Metabolic StabilityLowerHigherEthyl superior
Toxicity RiskMethanol releaseEthanol releaseEthyl safer

Electronic Effects of Aromatic Ring Functionalization

Electronic effects fundamentally govern the reactivity and binding characteristics of aromatic ring systems in Methyl 4-(1-oxoisoindolin-2-yl)benzoate. The para-positioned ester group acts as an electron-withdrawing substituent (-M, -I effects), significantly influencing the electron density distribution across the benzoic acid ring system [10]. This electronic modulation affects both the compound's chemical reactivity and its interactions with biological targets.

Inductive effects operate through sigma bonds and create permanent polarization of the aromatic system. The ester carbonyl group withdraws electron density through its high electronegativity, making the aromatic ring less nucleophilic and more susceptible to nucleophilic attack [4]. This electronic deactivation reduces the ring's reactivity toward electrophilic aromatic substitution but may enhance binding to electron-rich biological targets such as aromatic amino acid residues in protein binding sites.

Resonance effects involve delocalization of pi electrons between the aromatic ring and the ester substituent. The carbonyl group can accept electron density from the ring through resonance, creating a mesomeric electron-withdrawing effect (-M) [11]. This delocalization stabilizes the aromatic system but reduces its electron density, particularly at the ortho and para positions relative to the ester group.

Substituent directing effects determine the regioselectivity of potential chemical modifications. Electron-withdrawing groups like esters are meta-directors for electrophilic aromatic substitution reactions [10]. This directing effect is crucial for synthetic strategies aimed at introducing additional functional groups to modulate biological activity. Understanding these directing effects enables rational design of substituted analogs with predictable substitution patterns.

Electronic parameter quantification through Hammett sigma values provides quantitative measures of substituent effects. The para-ester group has a positive sigma value (σp = +0.45), confirming its electron-withdrawing character [12]. These values enable predictive modeling of electronic effects in related derivatives and facilitate structure-activity relationship development.

Impact on molecular orbital energies reveals that electron-withdrawing substitution lowers both HOMO and LUMO energy levels. This stabilization affects the compound's redox properties and potential for electron transfer interactions with biological targets. The altered frontier molecular orbital characteristics influence binding affinity to metalloproteins and redox-active biological systems.

Hydrogen bonding modulation results from electronic effects on aromatic C-H bond polarization. Electron-withdrawing substituents increase the acidity of aromatic protons, potentially enhancing hydrogen bonding interactions with biological targets [12]. This effect can be strategically exploited to improve binding affinity and selectivity.

Lipophilicity correlations demonstrate that electronic effects significantly influence partition coefficients. Electron-withdrawing groups generally reduce lipophilicity through increased polarity, affecting membrane permeability and tissue distribution. The balance between electronic effects and lipophilicity represents a critical optimization parameter in drug design.

Substituent TypeElectronic EffectImpact on Ring ReactivityDirecting Effect
Electron-Donating Groups (EDG)+M, +IActivatingOrtho/Para
Electron-Withdrawing Groups (EWG)-M, -IDeactivatingMeta
Halogens-I, +M (weak)DeactivatingOrtho/Para
Alkyl Groups+IActivatingOrtho/Para
Amino Groups+M, +I (weak)Strongly ActivatingOrtho/Para
Hydroxyl Groups+M, +I (weak)ActivatingOrtho/Para
Nitro Groups-M, -I (strong)Strongly DeactivatingMeta
Carbonyl Groups-M, -IDeactivatingMeta
Ester Groups-M, -IDeactivatingMeta

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

267.08954328 g/mol

Monoisotopic Mass

267.08954328 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types